

# Preclinical Head-to-Head Comparison of OncoFAP-Based Radioligand Therapies

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## Compound of Interest

Compound Name:	OncoFAP
Cat. No.:	B10831462

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Fibroblast Activation Protein (FAP), a cell surface protease, is a promising target in oncology due to its high expression in the stroma of a majority of epithelial cancers and limited presence in healthy adult tissues.<sup>[1]</sup> This differential expression makes it an ideal candidate for targeted therapies.<sup>[1]</sup> Among the developing therapeutic modalities are **OncoFAP**-based agents, which are currently in preclinical and early clinical development. This guide provides a data-driven comparison of **OncoFAP**-based radiopharmaceuticals with other FAP-targeting agents, based on available preclinical data.

## Quantitative Data Summary: OncoFAP-Based Radiopharmaceuticals vs. FAP-2286

The following tables summarize the key preclinical data comparing the performance of <sup>177</sup>Lu-**OncoFAP-23** with the clinical-stage benchmark, <sup>177</sup>Lu-FAP-2286.

Table 1: In Vitro Inhibitory Activity

Compound	Target	IC50 (pM)	Fold Enhancement vs. Monovalent OncoFAP
OncoFAP-DOTAGA (monovalent)	FAP	493	-
TriOncoFAP-DOTAGA (OncoFAP-23)	FAP	13	~43-fold[2][3]
TetraOncoFAP- DOTAGA	FAP	2.4	~235-fold[2]

Table 2: In Vivo Biodistribution and Tumor Uptake in Murine Models

Agent	Tumor Uptake (%ID/g at 24h)	Tumor Uptake (%ID/g at 96h)	Tumor-to- Kidney Ratio	Key Findings
<sup>177</sup> Lu-OncoFAP- 23	~42	~16	~30	Superior biodistribution, high and prolonged tumor uptake, and low accumulation in healthy organs.
<sup>177</sup> Lu-FAP-2286	~10	~5	~6	Reduced tumor uptake compared to <sup>177</sup> Lu- OncoFAP-23.

Table 3: Comparative Performance

Metric	$^{177}\text{Lu-}\text{OncoFAP-23}$ vs. $^{177}\text{Lu-}\text{FAP-2286}$
Overall Tumor Uptake	~2.7-fold higher
Kidney Uptake	~1.8-fold lower
Tumor-to-Kidney Ratio	~5-fold better

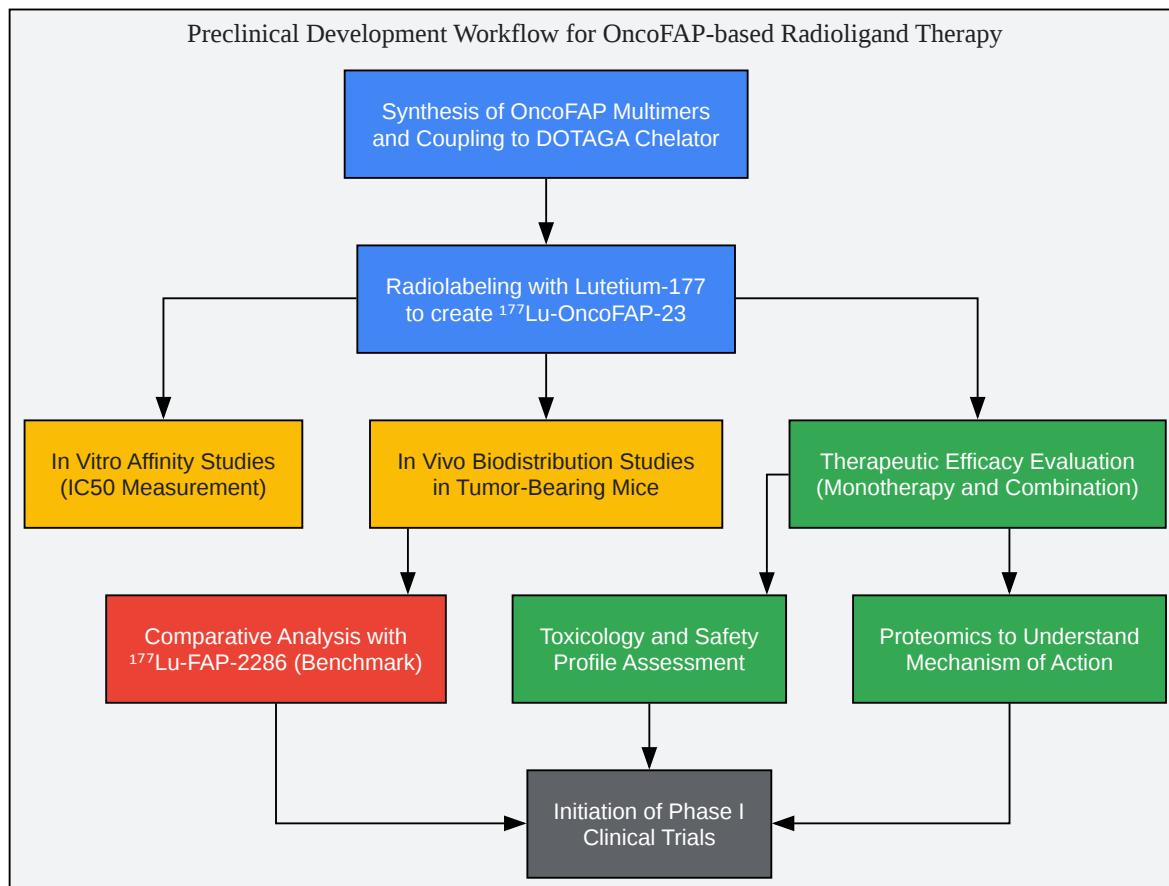
## Experimental Protocols

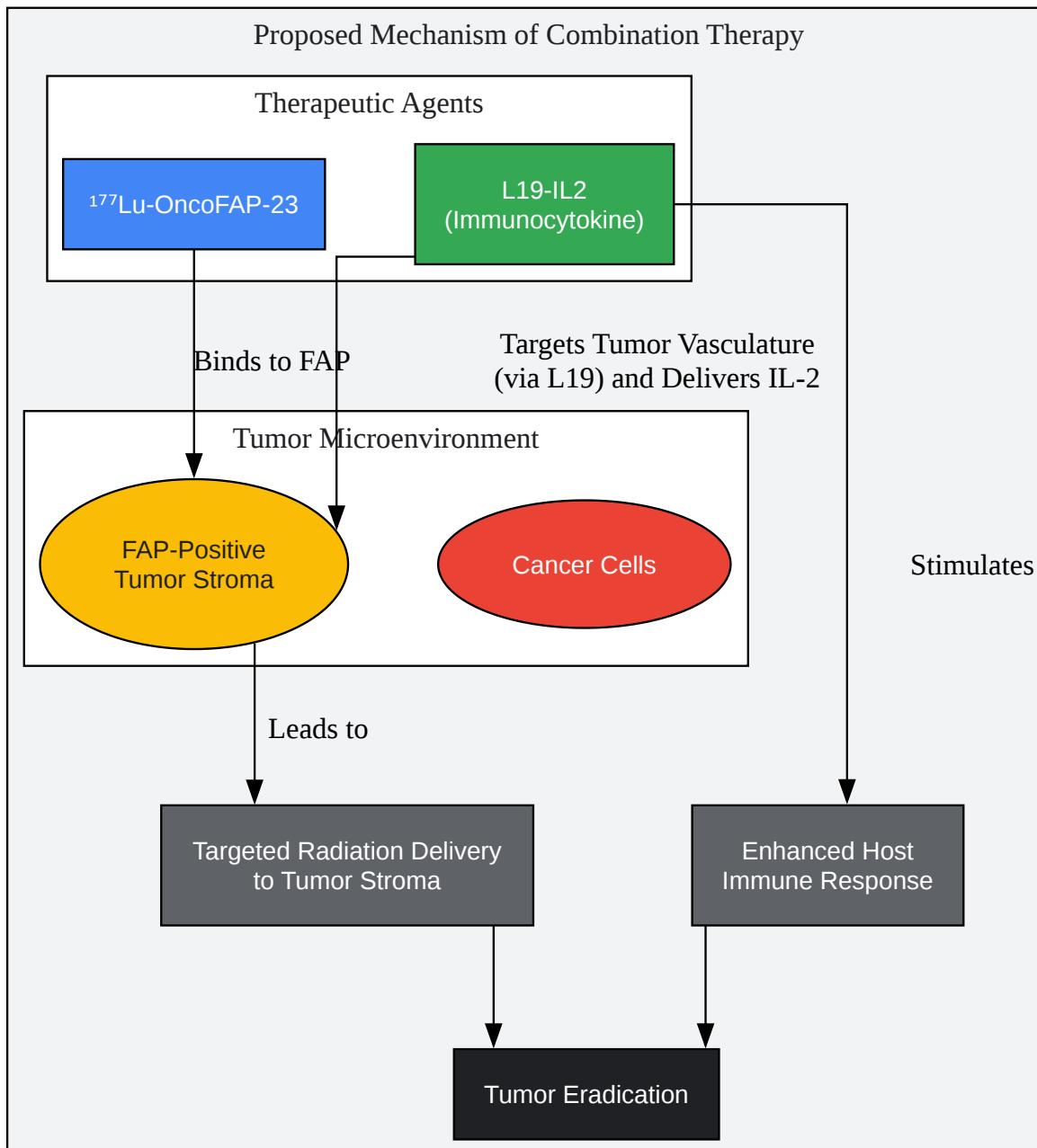
The preclinical evaluation of  $^{177}\text{Lu-}\text{OncoFAP-23}$  involved the following methodologies:

- Synthesis and Radiolabeling: **OncoFAP** multimers were synthesized and coupled to the DOTAGA radiometal chelator, making them suitable for radiolabeling with lutetium-177.
- In Vivo Biodistribution Studies: Experiments were conducted in BALB/c nude mice bearing SK-RC-52.hFAP tumors. The **OncoFAP** derivatives were administered intravenously to assess their accumulation and retention in the tumor and various organs at different time points.  $^{177}\text{Lu-}\text{OncoFAP}$  and  $^{177}\text{Lu-}\text{FAP-2286}$  were used as controls in the biodistribution studies.
- Therapeutic Efficacy Evaluation: The anticancer activity of  $^{177}\text{Lu-}\text{OncoFAP-23}$  was evaluated in tumor-bearing mice at different doses. Studies also investigated the combination therapy of  $^{177}\text{Lu-}\text{OncoFAP-23}$  with the immunocytokine L19-IL2.
- Toxicology Studies: The toxicological profile of **OncoFAP-23** and its cold-labeled counterpart was assessed in Wistar rats and CD1 mice by administering high doses.
- Proteomics Analysis: Proteomic studies were conducted to investigate the mechanism of action of the combination therapy, particularly the immune response directed against the tumor.

## Visualizing Preclinical Development and Therapeutic Strategy

The following diagrams illustrate the workflow for the preclinical evaluation of **OncoFAP**-based agents and the proposed mechanism for combination therapy.



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